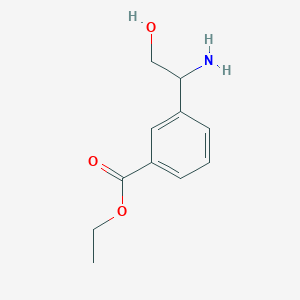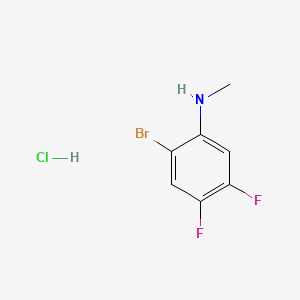![molecular formula C15H18O3 B13513389 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid](/img/structure/B13513389.png)
2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methoxyphenyl group and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-Hydroxyphenyl)spiro[3.3]heptane-2-carboxylic acid.
Reduction: Formation of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and specificity to these interactions, making it a valuable compound in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid: Another spirocyclic compound with similar structural features.
Spiro[3.3]heptane-2,6-dicarboxylic acid: A related compound with two carboxylic acid groups.
Uniqueness
2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-18-12-5-2-4-11(8-12)15(13(16)17)9-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,16,17) |
Clave InChI |
QEBQJUGDQDXGSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2(CC3(C2)CCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)






![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)


